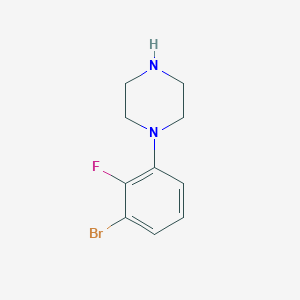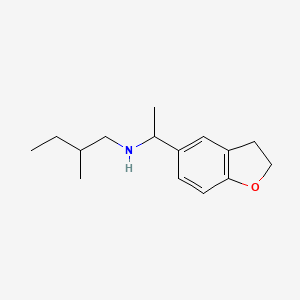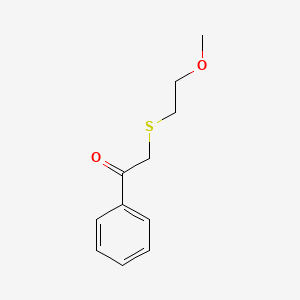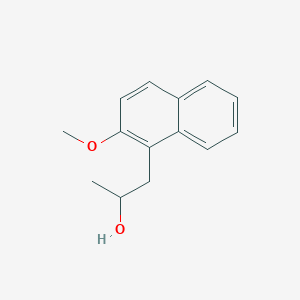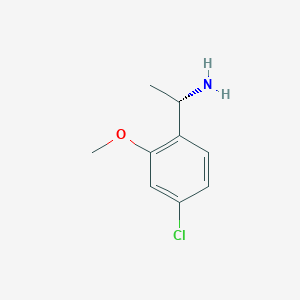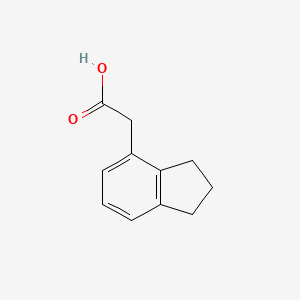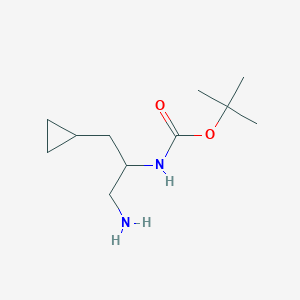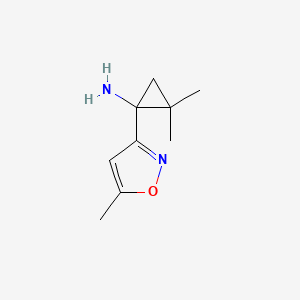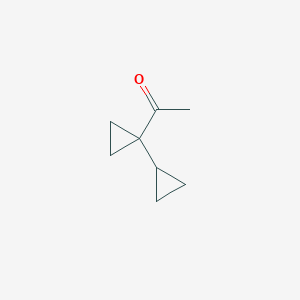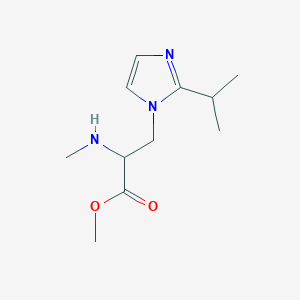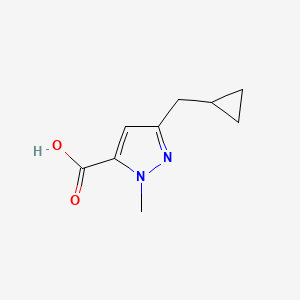
Methyl 2-(2-aminooxazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-aminooxazol-5-yl)benzoate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the oxazole ring in the structure of this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminooxazol-5-yl)benzoate typically involves the condensation of 2-aminobenzoic acid with an appropriate oxazole derivative. One common method involves the reaction of 2-aminobenzoic acid with 2-aminooxazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminooxazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxazole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may result in the formation of reduced oxazole compounds .
Scientific Research Applications
Methyl 2-(2-aminooxazol-5-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block for the development of new chemical entities.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. It is also used in drug discovery and development.
Industry: This compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminooxazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which contributes to its anticancer activity .
Comparison with Similar Compounds
Methyl 2-(2-aminooxazol-5-yl)benzoate can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Oxazole derivatives: Other oxazole derivatives may have different substitution patterns, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: These compounds also contain a heterocyclic ring and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 2-(2-amino-1,3-oxazol-5-yl)benzoate |
InChI |
InChI=1S/C11H10N2O3/c1-15-10(14)8-5-3-2-4-7(8)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13) |
InChI Key |
XTFHNSYJUULKBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


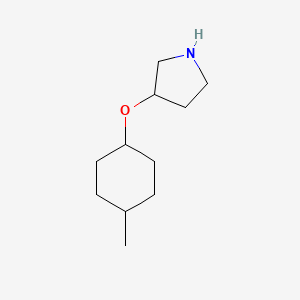
![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
